molecular formula C20H23N3O3 B2698434 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)urea CAS No. 886902-74-5

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)urea

Cat. No. B2698434
M. Wt: 353.422
InChI Key: MGINUBZJXGAJDG-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Stereoselective Synthesis and Metabolism

  • Stereoselective Synthesis of Active Metabolites : Research has focused on the stereoselective synthesis of active metabolites related to potent PI3 kinase inhibitors, demonstrating the utility of this compound in synthesizing complex biological molecules with specific stereochemistry for targeted therapeutic actions (Zecheng Chen et al., 2010).

Synthetic Methodologies

  • Novel Synthetic Routes : Various studies have developed novel synthetic methodologies for derivatives of this compound, enhancing the efficiency and yield of pharmaceutical and chemical syntheses. For instance, one study reported an efficient synthesis approach yielding the compound at high purity, which is crucial for further pharmaceutical development (Antonia A Sarantou & G. Varvounis, 2022).

Analytical Applications

  • Quantitative Analysis in Biological Samples : Techniques involving derivatives of this compound have been employed for the quantitative analysis of biological markers, such as the determination of urinary δ-aminolevulinic acid, showcasing the compound's role in analytical chemistry and diagnostic applications (K. Tomokuni & M. Ogata, 1972).

Inhibition Studies

  • Enzyme Inhibition for Disease Treatment : The compound and its derivatives have been explored as inhibitors for various enzymes, offering potential pathways for treating diseases by modulating enzymatic activity. For example, derivatives have shown potency as inhibitors for glycolic acid oxidase, providing insights into therapeutic strategies for conditions like hyperoxaluria (C. Rooney et al., 1983).

Material Science

  • Low Molecular Weight Hydrogelators : Studies have also investigated the use of this compound in material science, such as the development of low molecular weight hydrogelators for biomedical applications, indicating its versatility beyond pharmaceuticals (G. Lloyd & J. Steed, 2011).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-3-26-18-12-8-16(9-13-18)23(19-5-4-14-21-19)20(24)22-15-6-10-17(25-2)11-7-15/h6-13H,3-5,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGINUBZJXGAJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)urea

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